molecular formula C19H21FN2O2 B7168338 3-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide

3-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide

Cat. No.: B7168338
M. Wt: 328.4 g/mol
InChI Key: WKMGPADAQPGUEE-UHFFFAOYSA-N
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Description

3-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide is a complex organic compound that features a morpholine ring substituted with a fluorophenyl group and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine to yield the morpholinyl derivative. This intermediate is further reacted with phenylpropanoyl chloride under basic conditions to produce the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(2-fluorophenyl)morpholin-4-yl]propanoic acid
  • 3-fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide
  • N-{4-[(3-chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide

Uniqueness

3-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[2-(3-fluorophenyl)morpholin-4-yl]-N-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c20-16-6-4-5-15(13-16)18-14-22(11-12-24-18)10-9-19(23)21-17-7-2-1-3-8-17/h1-8,13,18H,9-12,14H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMGPADAQPGUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCC(=O)NC2=CC=CC=C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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